molecular formula C13H10ClNO B108077 N-(3-Chlorophenyl)benzamide CAS No. 6004-21-3

N-(3-Chlorophenyl)benzamide

Cat. No.: B108077
CAS No.: 6004-21-3
M. Wt: 231.68 g/mol
InChI Key: HCMMPLSOWUBZAH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)benzamide is an organic compound belonging to the class of benzamides. It consists of a benzamide core with a 3-chlorophenyl substituent attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chlorophenyl)benzamide can be synthesized through the reaction of 3-chloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or toluene. The general reaction scheme is as follows:

3-Chloroaniline+Benzoyl chlorideThis compound+HCl\text{3-Chloroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloroaniline+Benzoyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and benzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Chloroaniline and benzoic acid.

    Oxidation: N-oxides.

    Reduction: Corresponding amines

Scientific Research Applications

N-(3-Chlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)benzamide
  • N-(4-Chlorophenyl)benzamide
  • N-(3,4-Dichlorophenyl)benzamide
  • N-(2,3-Dichlorophenyl)benzamide

Comparison: N-(3-Chlorophenyl)benzamide is unique due to the position of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .

Properties

IUPAC Name

N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMMPLSOWUBZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041482
Record name 3'-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-21-3
Record name N-(3-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6004-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Chlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of N-(3-Chlorophenyl)benzamide and how does it influence its crystal packing?

A1: this compound consists of a benzamide group attached to a 3-chlorophenyl ring. [] The molecule adopts a trans conformation for the H-N-C=O unit. [] This conformation, along with the chlorine atom's position, influences how the molecules arrange themselves in the crystal lattice. For instance, in the monoclinic polymorph, intermolecular N—H⋯O hydrogen bonds form C(4) chains along the c axis. [] These chains are further stabilized by weak C—H⋯O interactions, resulting in R 2 1(6) and R 2 1(7) ring motifs. []

Q2: Are there different crystal forms of this compound?

A2: Yes, this compound exhibits polymorphism. It has been reported to crystallize in both orthorhombic [] and monoclinic [] forms. The primary difference lies in the dihedral angle between the phenyl and benzene rings. The monoclinic form shows a dihedral angle of 8.90° [], whereas the orthorhombic form exhibits a larger dihedral angle of 61.0°. []

Q3: Have any theoretical studies been conducted on this compound?

A3: Yes, theoretical calculations using Gaussian03 software have been employed to determine the geometrical parameters of this compound. [] These parameters, including bond lengths and bond angles, were found to be in good agreement with data obtained from X-ray diffraction analysis of the crystal structure. []

Q4: What types of intermolecular interactions are present in the crystal structures of chlorinated benzamides?

A5: Intermolecular N—H⋯O hydrogen bonds are frequently observed in the crystal structures of chlorinated benzamides. [, , , , , , ] These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in 4-Chloro-N-(3-chlorophenyl)benzamide, these hydrogen bonds link the molecules into infinite chains along the c axis. [] Additionally, Cl⋯Cl contacts are also observed, further influencing the crystal packing. []

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